N-[(3-hydroxyoxolan-3-yl)methyl]-3-(4-methoxyphenyl)propanamide
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Overview
Description
N-[(3-hydroxyoxolan-3-yl)methyl]-3-(4-methoxyphenyl)propanamide is a compound that contains a five-membered oxolane ring, a methoxy-substituted phenyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-hydroxyoxolan-3-yl)methyl]-3-(4-methoxyphenyl)propanamide typically involves the reaction of 3-(4-methoxyphenyl)propanoic acid with 3-hydroxyoxolane-3-methanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out under reflux conditions in an appropriate solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(3-hydroxyoxolan-3-yl)methyl]-3-(4-methoxyphenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the oxolane ring can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for the reduction of the amide group.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[(3-hydroxyoxolan-3-yl)methyl]-3-(4-methoxyphenyl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of N-[(3-hydroxyoxolan-3-yl)methyl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-[(3-hydroxyoxolan-3-yl)methyl]-3-(3-methoxyphenyl)propanamide: Similar structure but with a different position of the methoxy group on the phenyl ring.
N-[(3-hydroxyoxolan-3-yl)methyl]-3-(4-hydroxyphenyl)propanamide: Similar structure but with a hydroxyl group instead of a methoxy group on the phenyl ring.
Uniqueness
N-[(3-hydroxyoxolan-3-yl)methyl]-3-(4-methoxyphenyl)propanamide is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structural feature may result in distinct interactions with molecular targets and different pharmacological profiles compared to similar compounds .
Properties
IUPAC Name |
N-[(3-hydroxyoxolan-3-yl)methyl]-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-19-13-5-2-12(3-6-13)4-7-14(17)16-10-15(18)8-9-20-11-15/h2-3,5-6,18H,4,7-11H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNCEJLLGJCWAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2(CCOC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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